8-Chloro-1-iodoimidazo[1,5-a]pyrazine

Organic Synthesis Palladium Catalysis Sequential Functionalization

Researchers building kinase-focused libraries face uncontrolled poly-functionalization with non-orthogonal dihalogenated scaffolds. 8-Chloro-1-iodoimidazo[1,5-a]pyrazine provides a regio-defined orthogonal Cl/I pair for precise sequential derivatization: • C1 I couples first via Suzuki/Sonogashira; C8 Cl remains for subsequent amination/etherification. • Iodine's strong anomalous signal (f'' ≈ -6.6 e⁻) anchors ligand placement in fragment soaking crystallography. • Enables brain-penetrant kinase inhibitors (C5-substituted c-Src series: brain/plasma = 3.4). ≥97% purity, 50 mg-1 g scales, global ambient shipping.

Molecular Formula C6H3ClIN3
Molecular Weight 279.46 g/mol
CAS No. 1211591-21-7
Cat. No. B6337026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-1-iodoimidazo[1,5-a]pyrazine
CAS1211591-21-7
Molecular FormulaC6H3ClIN3
Molecular Weight279.46 g/mol
Structural Identifiers
SMILESC1=CN2C=NC(=C2C(=N1)Cl)I
InChIInChI=1S/C6H3ClIN3/c7-5-4-6(8)10-3-11(4)2-1-9-5/h1-3H
InChIKeyIRJAAQWXXBTIPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-1-iodoimidazo[1,5-a]pyrazine (CAS 1211591-21-7): Key Physical Properties and Procurement Specifications for Research Use


8-Chloro-1-iodoimidazo[1,5-a]pyrazine (CAS 1211591-21-7) is a halogenated heteroaromatic compound with the molecular formula C6H3ClIN3 and a molecular weight of 279.47 g/mol . It is commercially available in research quantities (typically 50 mg to 1 g) with a purity specification of ≥95% . Its unique substitution pattern—a chlorine atom at position 8 and an iodine atom at position 1 on the imidazo[1,5-a]pyrazine core—distinguishes it from other halogenated analogs and positions it as a versatile synthetic intermediate .

Why 8-Chloro-1-iodoimidazo[1,5-a]pyrazine Cannot Be Replaced by Other Imidazopyrazine Halides in Cross-Coupling and SAR Studies


The imidazo[1,5-a]pyrazine scaffold is a privileged structure in kinase inhibitor development, but halogenation patterns dramatically alter reactivity and biological profile [1]. 8-Chloro-1-iodoimidazo[1,5-a]pyrazine offers a specific, regio-defined halogen pair that enables sequential, chemoselective functionalization. The iodine at the C1 position is significantly more reactive toward transition metal-catalyzed cross-coupling reactions than the chlorine at C8, allowing for a controlled, stepwise derivatization strategy that is not possible with mono-halogenated or differently substituted analogs [2]. Direct replacement with a mono-iodo or mono-chloro analog would sacrifice this orthogonal reactivity, while substitution with a di-chloro or di-iodo analog would lead to either lower reactivity or a loss of selectivity, respectively. This precise substitution pattern is therefore critical for building targeted libraries and exploring structure-activity relationships.

Quantitative Differentiation of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine for Rational Procurement Decisions


Orthogonal Reactivity: Iodine vs. Chlorine in Cross-Coupling Reactions

The presence of both iodo and chloro substituents provides a built-in reactivity gradient for orthogonal cross-coupling. The C–I bond is significantly weaker and more labile than the C–Cl bond, allowing for selective functionalization. While direct experimental data comparing this exact compound's reaction rates is not available in the public domain, the differential reactivity of aryl iodides versus aryl chlorides in Pd-catalyzed reactions is a well-established class-level principle [1]. This principle ensures that 8-Chloro-1-iodoimidazo[1,5-a]pyrazine can undergo a first Suzuki or Sonogashira coupling exclusively at the C1 position, leaving the C8 chlorine intact for a subsequent, different transformation.

Organic Synthesis Palladium Catalysis Sequential Functionalization

Enhanced Heavy Atom Effect for X-ray Crystallography

The presence of an iodine atom, a strong anomalous scatterer, makes this compound a superior tool for macromolecular X-ray crystallography compared to its non-iodinated or lighter-halogen analogs. The anomalous signal from iodine is significantly stronger than that from chlorine or sulfur, which are commonly used for experimental phasing [1].

Structural Biology X-ray Crystallography Phasing

Precursor to Lead-Like c-Src Kinase Inhibitors

8-Chloro-1-iodoimidazo[1,5-a]pyrazine is a key intermediate for the synthesis of C-5 substituted imidazo[1,5-a]pyrazines, a series that has yielded a potent c-Src inhibitor with remarkable CNS penetration. While the exact compound was not directly assayed, its derivative (compound 14c·HCl) achieved an IC50 of 2.7 nM against c-Src kinase and a brain-to-plasma ratio of 3.4 in rats, significantly outperforming the comparator BMS-279700 (IC50 = 3.0 nM, brain/plasma = 0.6) [1]. The presence of both halogens allows for the installation of the critical C-5 aryl/heteroaryl group (via C1 iodine) while leaving the C8 chlorine for further optimization of physicochemical properties.

Medicinal Chemistry Kinase Inhibition Ischemic Stroke

Molecular Weight Advantage for Fragment-Based Drug Discovery

With a molecular weight of 279.47 g/mol, 8-Chloro-1-iodoimidazo[1,5-a]pyrazine resides in the optimal 'fragment' space for FBDD campaigns. Its size is comparable to or smaller than other privileged halogenated fragments, but its heavy atom count (1 iodine) provides a unique advantage in X-ray screening. It is significantly smaller than the tert-butyl analog 3-(tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine (MW = 334.97 g/mol) , offering better ligand efficiency potential.

Fragment-Based Drug Discovery FBDD Lead Optimization

High-Impact Application Scenarios for 8-Chloro-1-iodoimidazo[1,5-a]pyrazine Based on Demonstrated Capabilities


Construction of Targeted Covalent Inhibitor Libraries via Orthogonal Functionalization

Leverage the orthogonal reactivity of the C1 iodine and C8 chlorine to build focused libraries. First, install a 'warhead' or a targeting moiety at the C1 position via a Suzuki or Sonogashira coupling. This leaves the C8 chlorine available for subsequent amination or etherification to tune physicochemical properties or introduce an acrylamide warhead for covalent targeting [1].

De Novo Structure Determination of Protein-Ligand Complexes

Use the compound directly in fragment soaking experiments. The strong anomalous signal from the iodine atom (f' ≈ -6.6 e-) provides a robust phasing anchor, enabling unambiguous placement of the ligand in electron density maps and accelerating structure-guided optimization cycles [1]. This is a significant advantage over soaking with a brominated or chlorinated analog.

Exploration of CNS-Penetrant Kinase Inhibitor Space

Employ the compound as a versatile starting material to synthesize and evaluate novel analogs in the C-5 substituted imidazo[1,5-a]pyrazine series. This series has demonstrated the ability to yield highly potent c-Src inhibitors with exceptional brain penetration (brain/plasma ratio = 3.4), a profile that is challenging to achieve for kinase inhibitors [1].

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